molecular formula C8H17ClN2O2 B1380082 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride CAS No. 1461704-79-9

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

Cat. No. B1380082
CAS RN: 1461704-79-9
M. Wt: 208.68 g/mol
InChI Key: SRTBSMBDEGERMG-UHFFFAOYSA-N
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Description

The compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” seems to be closely related . . It is a solid substance .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized and bio-assayed for varied activity . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse 2-piperidinones .


Molecular Structure Analysis

The molecular formula of the related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is C10H17ClN4O .


Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .


Physical And Chemical Properties Analysis

The related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is a solid substance . The molecular weight of this compound is 244.72 .

Scientific Research Applications

Pharmaceutical Research Dipeptidylpeptidase-IV Inhibitors

Piperidine derivatives, including compounds similar to 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, have been explored as dipeptidylpeptidase-IV (DPP-IV) inhibitors. These inhibitors are significant in pharmaceutical research for their potential use in treating diseases such as diabetes mellitus, arthritis, or obesity .

Cancer Treatment ALK and ROS1 Dual Inhibitors

Another application is in the design of dual inhibitors targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in the context of Crizotinib-resistant cancers. Piperidine derivatives are used in creating compounds that can potentially overcome resistance in cancer treatments .

Prodrug Development

The compound’s structure suggests potential use as a prodrug, where it can be metabolized into an active drug within the body. This application is crucial for improving drug solubility, absorption, and distribution .

Mechanism of Action

While specific information on the mechanism of action of “1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride” is not available, piperidine and piperine, two major alkaloids extracted from black pepper, have been observed to have many therapeutic properties including anticancer potential .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBSMBDEGERMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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